![molecular formula C12H13N3O3 B8536751 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol
Übersicht
Beschreibung
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: is an organic compound with the molecular formula C12H13N3O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitroquinoline is then subjected to amination, where an amino group is introduced at the 4-position. This can be done using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 3-(3-Aminoquinolin-4-ylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can be compared with other similar compounds such as:
3-Aminopropan-1-ol: A primary amine and alcohol, lacking the quinoline and nitro groups.
2-Methyl-1-(3-nitroquinolin-4-ylamino)propan-2-ol: A similar compound with a methyl group at the 2-position.
The uniqueness of This compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-[(3-nitroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13N3O3/c16-7-3-6-13-12-9-4-1-2-5-10(9)14-8-11(12)15(17)18/h1-2,4-5,8,16H,3,6-7H2,(H,13,14) |
InChI-Schlüssel |
GUCAFXFKZFJAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

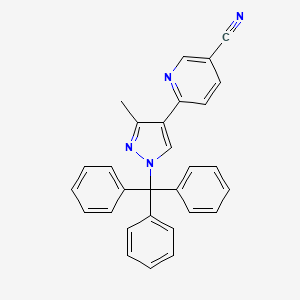
![8,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8536682.png)

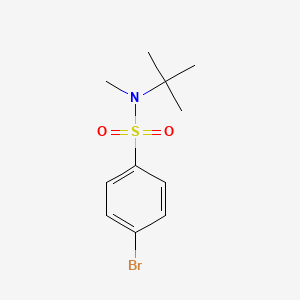
![2-[2-(4-Cyanophenyl)ethoxy]ethanol](/img/structure/B8536699.png)
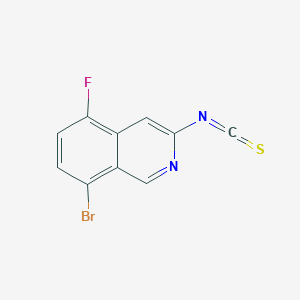


![2-[2-Amino-4-(trifluoromethyl)phenyl]isoindoline](/img/structure/B8536725.png)
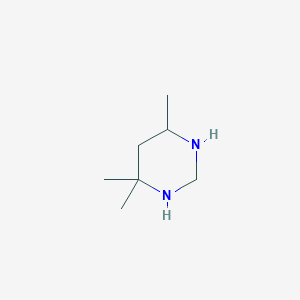

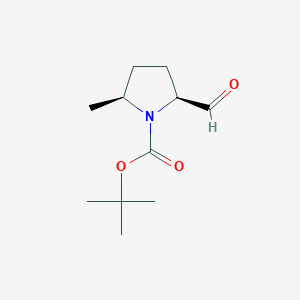
![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)
